Antioxidant agent-10
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Overview
Description
Antioxidant Agent-10 is a compound known for its potent antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules produced by the body in response to environmental and other pressures. This compound is utilized in various fields, including food preservation, pharmaceuticals, and cosmetics, due to its ability to neutralize free radicals and reduce oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-10 typically involves a multi-step chemical process The initial step often includes the formation of a core structure through a series of condensation reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Antioxidant Agent-10 undergoes various chemical reactions, including:
Oxidation: It can react with reactive oxygen species, neutralizing them and preventing cellular damage.
Reduction: It can donate electrons to free radicals, stabilizing them and preventing further reactions.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, enhancing its antioxidant capacity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, superoxide radicals.
Reduction: Reducing agents like ascorbic acid.
Substitution: Halogenating agents, acids, or bases under controlled conditions.
Major Products Formed: The major products formed from these reactions include stabilized free radicals, reduced oxidative species, and substituted antioxidant compounds that retain or enhance the original antioxidant properties .
Scientific Research Applications
Antioxidant Agent-10 has a wide range of applications in scientific research:
Chemistry: Used as a standard antioxidant in various assays to measure oxidative stress and antioxidant capacity.
Biology: Studied for its role in protecting cells from oxidative damage, which is linked to aging and various diseases.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in food preservation to extend shelf life, in cosmetics to protect skin from oxidative damage, and in pharmaceuticals to stabilize formulations
Mechanism of Action
The mechanism by which Antioxidant Agent-10 exerts its effects involves several pathways:
Free Radical Scavenging: It donates electrons to free radicals, neutralizing them and preventing cellular damage.
Enzyme Modulation: It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase.
Signal Transduction: It modulates signaling pathways such as the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant proteins
Comparison with Similar Compounds
Vitamin C (Ascorbic Acid): A well-known antioxidant that also donates electrons to neutralize free radicals.
Vitamin E (Tocopherol): Protects cell membranes from oxidative damage.
Polyphenols: Found in plants, these compounds have both antioxidant and pro-oxidant properties depending on the context
Uniqueness: Antioxidant Agent-10 is unique due to its specific molecular structure that allows it to participate in multiple types of antioxidant reactions. Its ability to modulate enzyme activity and signaling pathways also sets it apart from other antioxidants, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C26H28O16 |
---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H28O16/c27-6-14-17(33)20(36)24(42-25-21(37)18(34)15(7-28)39-25)26(40-14)41-23-19(35)16-12(32)4-9(29)5-13(16)38-22(23)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-21,24-34,36-37H,6-7H2/t14-,15-,17+,18+,20+,21-,24-,25+,26+/m1/s1 |
InChI Key |
GPNPEZQRRZCPJF-JLSVGCCNSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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